(+)-Tranylcypromine Hydrochloride

Description

Historical Context of Monoamine Oxidase Inhibitors (MAOIs) Discovery and Early Research

The journey into the therapeutic use of monoamine oxidase inhibitors (MAOIs) began serendipitously in the 1950s. drugbank.comashpublications.org Initially, iproniazid (B1672159), a derivative of isoniazid, was being investigated for the treatment of tuberculosis. psychotropical.comnih.gov During these clinical studies, an unexpected side effect was observed: patients treated with iproniazid exhibited significant mood elevation and increased vitality. acs.org This led researchers to explore its potential as an antidepressant. nih.gov

In 1952, it was discovered that iproniazid's mood-enhancing effects were due to its ability to inhibit the enzyme monoamine oxidase (MAO). nih.gov This enzyme is responsible for breaking down monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. thieme-connect.com The inhibition of MAO leads to an increase in the levels of these neurotransmitters, which was postulated to be the mechanism behind its antidepressant action, forming the basis of the monoamine hypothesis of depression. nih.gov

Following the discovery of iproniazid's properties, it was introduced as the first MAOI antidepressant in 1958 under the trade name Marsilid. researchgate.net The success of iproniazid spurred the development of other MAOIs, both hydrazine (B178648) derivatives like phenelzine (B1198762) and isocarboxazid, and non-hydrazine compounds like tranylcypromine (B92988). nih.govresearchgate.net These first-generation MAOIs were non-selective and irreversible, meaning they inhibited both isoforms of the MAO enzyme (MAO-A and MAO-B) permanently until new enzyme was synthesized. drugbank.com

However, the initial enthusiasm for these "classic" MAOIs waned due to the discovery of serious adverse effects. researchgate.net A significant issue was the "cheese reaction," a hypertensive crisis that could occur when patients consumed foods rich in tyramine, such as aged cheese. researchgate.net This is because the inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to a dangerous increase in blood pressure. researchgate.net Concerns about hepatotoxicity, particularly with hydrazine derivatives, also contributed to a decline in their use. nih.govresearchgate.net These challenges prompted further research into developing safer, more selective, and reversible MAOIs. nih.gov

Evolution of Pharmacological Understanding of (+)-Tranylcypromine Hydrochloride

Tranylcypromine, a non-hydrazine MAOI, was synthesized in 1948 and introduced clinically in the early 1960s. wikipedia.org It acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters. wikipedia.orghres.ca Structurally, it is a cyclopropylamine (B47189) derivative of amphetamine. drugbank.com The understanding of its pharmacology has evolved, particularly concerning its stereoisomers: (+)-tranylcypromine and (-)-tranylcypromine.

Early research focused on the racemic mixture of tranylcypromine. However, subsequent studies revealed that the two enantiomers possess distinct pharmacological profiles. nih.govpsychiatryonline.org

| Enantiomer | Primary Mechanism of Action | Effects on Neurotransmission |

| (+)-Tranylcypromine | Stronger inhibitor of monoamine oxidase (MAO). karger.com | Primarily influences tryptaminergic neurotransmission. thieme-connect.comnih.gov |

| (-)-Tranylcypromine | More potent inhibitor of catecholamine reuptake. psychiatryonline.orgkarger.com | Primarily affects catecholaminergic neurotransmission. thieme-connect.comnih.gov |

This stereoselectivity suggests that the therapeutic effects of racemic tranylcypromine are a composite of the actions of both isomers. nih.gov The (-)-isomer's greater efficacy in some clinical trials with fewer side effects led to the hypothesis that inhibition of amine reuptake might play a more significant role in its antidepressant effect than initially thought. psychiatryonline.org

Pharmacokinetic studies have also shown significant differences between the enantiomers. After oral administration of the racemic mixture, the plasma concentrations and urinary excretion of (-)-tranylcypromine are higher than those of (+)-tranylcypromine. nih.gov The half-life of tranylcypromine is relatively short, around 2 hours, but its pharmacological effects are long-lasting due to the irreversible nature of MAO inhibition. wikipedia.org

Scope and Research Significance of the Compound in Contemporary Chemical Neuroscience

The research significance of this compound in modern chemical neuroscience extends beyond its role as an antidepressant. Its ability to inhibit other enzymes and its potential neuroprotective effects have made it a valuable tool in various research areas.

A major focus of contemporary research is tranylcypromine's activity as an inhibitor of lysine-specific demethylase 1 (LSD1) . nih.govwikipedia.org LSD1 is an enzyme involved in histone modification and epigenetic regulation of gene expression. acs.org It is overexpressed in several types of cancer, and its inhibition can suppress the growth and spread of tumor cells. nih.gov This has led to the investigation of tranylcypromine and its derivatives as potential anticancer agents. nih.gov

| Research Area | Target | Potential Application | Key Findings |

| Oncology | Lysine-specific demethylase 1 (LSD1) nih.gov | Cancer Therapy ashpublications.org | Tranylcypromine inhibits LSD1, leading to anti-leukemic activity in preclinical and clinical studies. ashpublications.org |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Aβ aggregation researchgate.netnih.gov | Alzheimer's Disease, Parkinson's Disease | Tranylcypromine has shown neuroprotective effects by preventing amyloid-beta (Aβ)-induced neuronal death and influencing Aβ aggregation. researchgate.netnih.gov |

| Epigenetics | Histone Demethylases (e.g., LSD1) wikipedia.orgsigmaaldrich.com | Understanding gene regulation | Serves as a tool to study the role of histone demethylation in various biological processes. sigmaaldrich.com |

| Neuroinflammation | Microglia activation, proinflammatory cytokines nih.gov | Neurological disorders with an inflammatory component | Tranylcypromine can reduce neuroinflammatory responses mediated by lipopolysaccharide (LPS) and Aβ. nih.gov |

Furthermore, research into derivatives of tranylcypromine aims to develop more potent and selective inhibitors of LSD1 with fewer off-target effects. nih.govaminer.org Studies have also explored the neuroprotective properties of tranylcypromine, particularly in the context of Alzheimer's disease, where it has been shown to protect neurons from amyloid-beta toxicity. researchgate.netnih.gov Its impact on the endocannabinoid system is another area of investigation, suggesting that its therapeutic effects may be mediated through multiple pathways. nih.gov

The continued study of this compound and its analogs provides valuable insights into fundamental neurobiological processes and holds promise for the development of new therapeutic strategies for a range of disorders.

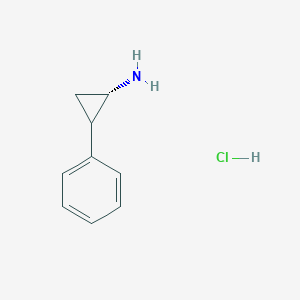

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-MTFPJWTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-47-6, 4548-34-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Structural Foundations of + Tranylcypromine Hydrochloride

Stereoisomerism and Chirality of the Compound

Tranylcypromine (B92988), chemically known as trans-2-phenylcyclopropyl-1-amine, is characterized by a cyclopropane (B1198618) ring with a phenyl group and an amino group as substituents. wikipedia.orgnih.gov The spatial arrangement of these groups gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional orientations of their atoms. libretexts.orgkhanacademy.org

The key to understanding the stereoisomerism of tranylcypromine lies in the concept of chirality. libretexts.orgnih.gov A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgnih.gov Tranylcypromine possesses two chiral centers, which are carbon atoms bonded to four different groups. geneesmiddeleninformatiebank.nl This results in the existence of enantiomers, which are pairs of stereoisomers that are mirror images of each other. libretexts.orgnih.gov

The two enantiomers of tranylcypromine are designated as (+)-tranylcypromine and (-)-tranylcypromine. nih.gov The (+) and (-) notation refers to their effect on plane-polarized light, with the (+) enantiomer rotating it to the right (dextrorotatory) and the (-) enantiomer rotating it to the left (levorotatory). The absolute configuration of the chiral centers is described by the (R,S) nomenclature. (+)-Tranylcypromine has the (1R, 2S) configuration, while (-)-tranylcypromine has the (1S, 2R) configuration. nih.govdrugbank.com

Characterization of (+)- and (-)-Enantiomers

Distinguishing between the (+) and (-) enantiomers of tranylcypromine requires specialized analytical techniques due to their identical physical and chemical properties in an achiral environment. nih.gov However, they exhibit different properties in a chiral environment, which is the basis for their separation and characterization.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers. nih.govmdpi.com For instance, a Crownpak CR (+) column has been successfully used for the direct resolution of tranylcypromine enantiomers. nih.gov Another approach involves using chiral mobile phase additives, such as sulfated beta-cyclodextrin, in reversed-phase HPLC. researchgate.net Capillary electrophoresis (CE) is another powerful technique for chiral separation, offering high efficiency and resolution. researchgate.netmdpi.com

Pharmacokinetic studies have revealed significant differences between the two enantiomers. After administration of the racemic mixture, the plasma concentrations of (-)-tranylcypromine are considerably higher than those of (+)-tranylcypromine. nih.govnih.gov This is attributed to the fact that (+)-tranylcypromine is a more potent "suicide" inhibitor of monoamine oxidase (MAO), the enzyme it targets, and is therefore metabolized more rapidly upon initial exposure. researchgate.net

Table 1: Pharmacokinetic Parameters of Tranylcypromine Enantiomers

| Parameter | (+)-Tranylcypromine | (-)-Tranylcypromine | Reference |

|---|---|---|---|

| AUC (ng·h/mL) after racemate | 26 | 197 | nih.govnih.gov |

| AUC (ng·h/mL) after single enantiomer | 28 | 130 | nih.govnih.gov |

| Metabolism | More rapidly metabolized initially | Less rapidly metabolized initially | researchgate.net |

Implications of Stereochemistry on Biological Interactions

The distinct three-dimensional structures of the (+) and (-) enantiomers lead to different interactions with biological macromolecules, which are themselves chiral. nih.govresearchgate.net This stereoselectivity has profound implications for their pharmacological effects.

Studies have shown that the enantiomers of tranylcypromine have different effects on monoaminergic neurotransmission. nih.gov The (+)-isomer, also referred to as the d-isomer, primarily influences tryptaminergic neurotransmission. nih.gov In contrast, the (-)-isomer, or l-isomer, mainly affects catecholaminergic neurotransmission. nih.gov This difference in activity is a direct consequence of their differential binding to and inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as well as their interactions with other receptors and transporters. nih.gov

The differential biological activity underscores the importance of considering stereochemistry in drug development. nih.govijpsjournal.com The use of a single, more active enantiomer can potentially lead to a more targeted therapeutic effect and a better side-effect profile compared to the racemic mixture. nih.gov

Chemical Structural Classification and Analogies

Tranylcypromine is structurally classified as a substituted phenethylamine (B48288) and amphetamine. wikipedia.org Its structure is derived from the cyclization of the side chain of amphetamine. nih.govdrugbank.com This structural relationship is significant as it provides insights into its mechanism of action and potential biological activities.

The core structure of tranylcypromine consists of a phenyl ring attached to a cyclopropylamine (B47189) moiety. wikipedia.org This unique combination is responsible for its potent and irreversible inhibition of monoamine oxidase. drugbank.com A number of analogues of tranylcypromine have been synthesized and studied to explore the structure-activity relationships and to develop more selective inhibitors of related enzymes, such as the histone demethylases LSD1 and LSD2. nih.gov These studies have shown that modifications to the phenyl ring and the amino group can significantly alter the inhibitory activity and selectivity of the compounds. nih.govacs.org

Advanced Synthetic Methodologies and Chiral Resolution Techniques in Research Context

The synthesis of enantiomerically pure (+)-tranylcypromine is a key challenge in medicinal chemistry. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution. tandfonline.comlookchem.com

Asymmetric synthesis aims to create the desired enantiomer directly. One approach involves the catalytic asymmetric cyclopropanation of styrene. tandfonline.com This method utilizes a chiral copper complex to control the stereochemistry of the cyclopropane ring formation, leading to a high enantiomeric excess of the desired trans isomer. tandfonline.com

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. drpress.orgnih.gov A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. researchgate.net The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure amine. Chemoenzymatic approaches have also been employed, utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. lookchem.com

Advanced chromatographic techniques, such as preparative chiral HPLC, are also used for the large-scale separation of enantiomers, providing high purity of the desired stereoisomer. mdpi.comresearchgate.net

Molecular and Enzymatic Mechanisms of Action of + Tranylcypromine Hydrochloride

Monoamine Oxidase (MAO) Inhibition Dynamics

(+)-Tranylcypromine hydrochloride is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). wikipedia.orgdrugbank.comresearchgate.netmendeley.compatsnap.com This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgdrugbank.comresearchgate.net

Tranylcypromine (B92988) acts as a mechanism-based inactivator of MAO. acs.orgtandfonline.com It binds to the enzyme and forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. acs.orgnih.govmdpi.com This means that the enzyme's function can only be restored through the synthesis of new MAO enzymes, a process that can take several weeks. wikipedia.orgpatsnap.com The pharmacodynamic half-life of tranylcypromine is therefore long, lasting for about a week, despite its short pharmacokinetic half-life of approximately 2 hours. wikipedia.orgresearchgate.netmendeley.com

Kinetic studies have shown that tranylcypromine inhibits both MAO-A and MAO-B. mdpi.com While some studies suggest a slight preference for MAO-B, it is generally considered a non-selective inhibitor. wikipedia.orgscbt.com The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, have been reported to be 2.3 µM for MAO-A and 0.95 µM for MAO-B. abcam.com Another study reports that tranylcypromine inhibits MAO-A and MAO-B reversibly at micromolar concentrations and is only 5-fold better for MAO-B when measured as IC50 in a coupled assay. mdpi.com The specificity constant (kinact/KI) for the inactivation of purified MAO-B by tranylcypromine is 0.24 min−1·μM−1. mdpi.com

| Parameter | MAO-A | MAO-B | Source |

| IC50 | 2.3 µM | 0.95 µM | abcam.com |

| Specificity Constant (kinact/KI) | 0.24 min−1·μM−1 | mdpi.com |

The binding of tranylcypromine to MAO induces conformational changes in the enzyme. scbt.com The crystal structure of MAO-B with tranylcypromine shows that the inhibitor attaches at the C4a position of the FAD cofactor. mdpi.com This covalent modification alters the active site of the enzyme, rendering it inactive. The unique stereochemistry of tranylcypromine allows for effective binding to the active site, which contributes to the alteration of the enzyme's conformation and reaction kinetics. scbt.com

Research indicates that the stereoisomers of tranylcypromine exhibit different effects on monoaminergic neurotransmission. The (+)-isomer, also known as the d-isomer, primarily influences tryptaminergic (serotonergic) systems. nih.gov In vitro studies have shown that (+)-TCP is a more potent inhibitor of serotonin (5-HT) uptake compared to the (-)-isomer. nih.gov Conversely, the (-)-isomer, or l-isomer, has a greater impact on catecholaminergic neurotransmission, being a more potent inhibitor of dopamine (DA) and norepinephrine (NA) uptake. nih.govnih.gov Despite these differences in uptake inhibition, the enantiomers show only slight differences in their effects on monoamine release. nih.gov

The inhibition of MAO by (+)-tranylcypromine leads to a significant increase in the levels of monoamine neurotransmitters in the brain. researchgate.net This includes serotonin, norepinephrine, dopamine, and trace amines like phenylethylamine. researchgate.netresearchgate.net In preclinical studies with rats, administration of tranylcypromine resulted in a dose-dependent increase in brain 5-HT concentrations. nih.gov Doses greater than 2.5 mg/kg were found to completely inhibit the MAO oxidation of 5-HT, dopamine, and phenylethylamine. nih.gov Chronic administration of high-dose tranylcypromine in rats has been shown to cause a down-regulation of 5-HT2 receptors in the cortex. nih.gov Furthermore, in a study with healthy human volunteers, tranylcypromine treatment led to a significant increase in the urinary excretion of tryptamine (B22526), an indicator of MAO inhibition. researchgate.net

Irreversible and Non-Selective MAO-A and MAO-B Inhibition

Histone Demethylase (LSD1) Inhibition

In addition to its well-established role as an MAO inhibitor, (+)-tranylcypromine also inhibits lysine-specific demethylase 1 (LSD1), also known as KDM1A. acs.orgnih.govnih.gov LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, specifically at positions K4 and K9 (H3K4me1/2 and H3K9me1/2). nih.govnih.govnih.gov

The inhibition of LSD1 by tranylcypromine is also a mechanism-based process, involving the formation of a covalent adduct with the FAD cofactor. acs.orgnih.gov This similarity in the mechanism of inhibition is due to the sequence and structural similarities between LSD1 and MAO. acs.org Biochemical and structural studies have confirmed the formation of a covalent adduct between tranylcypromine and the FAD cofactor in LSD1. acs.org The IC50 of tranylcypromine for LSD1 inhibition has been reported to be less than 2 µM. wikipedia.org The inhibition of LSD1 by tranylcypromine can lead to the de-repression of the transcriptional activity of LSD1 target genes. wikipedia.org This mechanism is being explored for its potential in cancer therapy, as LSD1 is often overexpressed in various cancers and plays a role in tumorigenesis. nih.govacs.org

Mechanism of LSD1 Inhibition by this compound

This compound functions as a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation. nih.govsemanticscholar.org LSD1, a flavin-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine residues on histone H3, specifically at positions K4 and K9 (H3K4me1/2 and H3K9me1/2). nih.gov The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 is linked to gene silencing. nih.gov

The inhibitory action of tranylcypromine involves a covalent adduct formation with the enzyme-bound flavin adenine dinucleotide (FAD) cofactor. plos.orgresearchgate.netsigmaaldrich.com This process begins with the binding of the tranylcypromine molecule to the active site of LSD1. researchgate.net Subsequently, a strain-induced ring-opening of the cyclopropylamine (B47189) moiety occurs, generating a reactive radical cation intermediate. researchgate.net This highly reactive species then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme. researchgate.net

Recent research has highlighted the role of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway in the context of LSD1 inhibition by tranylcypromine. nih.gov Studies have shown that LSD1 inhibition can suppress this pathway, which is involved in angiogenesis and cellular stress responses. nih.gov Specifically, tranylcypromine treatment has been observed to decrease the expression of HIF-1α and downstream targets like Vascular Endothelial Growth Factor A (VEGFA). nih.gov

Selectivity Profile over MAO Isoforms in Research

While initially developed as a non-selective, irreversible inhibitor of monoamine oxidase (MAO) enzymes, research has delved into the selectivity profile of tranylcypromine for the two major isoforms, MAO-A and MAO-B. nih.govdrugs.com Both MAO isoforms are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of various neurotransmitters and dietary amines.

Studies using probe-based proteomics have revealed that tranylcypromine's interaction with MAO-A is more pronounced compared to MAO-B in certain cellular contexts. nih.gov For instance, a tranylcypromine-derived probe showed a 3.6-fold enrichment of MAO-A, with no significant labeling of MAO-B in the cell lines tested. nih.gov This suggests a degree of preferential inhibition, although it is still considered a non-selective inhibitor. It is important to note that other research indicates that the (+)- and (-)-enantiomers of tranylcypromine may have differential effects on monoamine overflow, independent of direct MAO inhibition. nih.gov

Epigenetic Modulatory Research Implications

The inhibitory action of this compound on LSD1 carries significant implications for epigenetic research. researchgate.net By preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), tranylcypromine can induce changes in chromatin structure and gene expression. nih.govresearchgate.net The accumulation of H3K4me1/2 and H3K9me1/2, which are typically removed by LSD1, can lead to the reactivation of silenced genes. researchgate.net

This epigenetic modulation has been explored in various research contexts, including cancer biology. researchgate.net Overexpression of LSD1 has been observed in several types of cancer, where it contributes to the suppression of tumor suppressor genes. researchgate.net The use of tranylcypromine and its analogs as LSD1 inhibitors is being investigated as a potential therapeutic strategy to reverse this epigenetic silencing and inhibit cancer cell proliferation and metastasis. researchgate.net Furthermore, the reversible nature of epigenetic modifications makes them an attractive target for therapeutic intervention in various diseases. frontiersin.org

Cytochrome P450 (CYP) Enzyme Interactions

This compound has been shown to interact with various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

Spectrum of CYP Inhibition (e.g., CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP2B6, CYP46A1)

In vitro studies have demonstrated that tranylcypromine can inhibit several CYP isoforms. It has been identified as an inhibitor of CYP2A6, CYP2C9, CYP2C19, and CYP2D6. nih.govnih.govwikipedia.org Research has also indicated its potential to interact with CYP2B6 and CYP3A4. guidetopharmacology.org

Furthermore, tranylcypromine exhibits potent inhibition of CYP46A1, an enzyme primarily located in the brain that plays a key role in cholesterol metabolism. wikipedia.orgnih.govnih.gov This inhibition occurs at nanomolar concentrations, highlighting a significant interaction. wikipedia.orgnih.gov

Below is a table summarizing the inhibitory effects of tranylcypromine on various CYP enzymes:

| CYP Isoform | Inhibition Type | Ki (μM) |

| CYP2C19 | Competitive | 32 nih.govnih.gov |

| CYP2C9 | Non-competitive | 56 nih.govnih.gov |

| CYP2D6 | Competitive | 367 nih.govnih.gov |

| CYP2A6 | Inhibitor | - |

| CYP2B6 | Inhibitor | - |

| CYP3A4 | Inhibitor | - |

| CYP46A1 | Inhibitor | Nanomolar range wikipedia.orgnih.gov |

Competitive and Non-competitive Inhibition Kinetics

The inhibition of CYP enzymes by tranylcypromine follows different kinetic models. nih.govnih.gov

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. libretexts.orgjackwestin.com Tranylcypromine acts as a competitive inhibitor of CYP2C19 and CYP2D6. nih.govnih.gov This means that increasing the substrate concentration can overcome the inhibitory effect. libretexts.org

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site). libretexts.orgjackwestin.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of the substrate concentration. libretexts.orgjackwestin.com Tranylcypromine exhibits non-competitive inhibition of CYP2C9. nih.govnih.gov

Structural Basis of CYP46A1 Binding

X-ray crystallography studies have provided detailed insights into the structural basis of tranylcypromine's binding to CYP46A1. nih.govnih.gov These studies revealed that the tranylcypromine molecule binds within the active site of the enzyme in a single, specific orientation. nih.govnih.gov

The primary interaction involves the coordination of the nitrogen atom of tranylcypromine's cyclopropylamine ring with the heme iron at the center of the enzyme's active site. nih.govnih.gov This direct ligation to the heme iron is a key feature of its potent inhibitory activity. The specific interactions between the drug and the amino acid residues lining the active site pocket contribute to its high affinity for CYP46A1. nih.gov

Research on Substrate-Enzyme Complex Formation

Research into the interaction between (+)-tranylcypromine and copper-containing amine oxidases has provided detailed insights into its inhibitory mechanisms. X-ray crystallography studies of the complex formed between a copper-containing quinoprotein amine oxidase from E. coli and tranylcypromine have been particularly revealing. nih.govdoi.org These studies show that tranylcypromine, which exists as a racemic mixture, binds stereospecifically to the enzyme. Only one of the two enantiomers is observed to bind, indicating a high degree of selectivity by the enzyme's active site. nih.govresearchgate.net

The bound enantiomer forms a complex with the enzyme, but it does not act as a substrate, meaning no catalytic activity was detected upon initial exposure. nih.govresearchgate.net This lack of catalysis suggests that the molecule acts as an inhibitor. The crystal structure reveals that the drug binds at the active site, interacting with key residues and the topaquinone (B1675334) (TPQ) cofactor. doi.org This interaction prevents the normal catalytic cycle of the enzyme, which involves the oxidation of primary amines. doi.org The formation of a Schiff base between the substrate and the TPQ cofactor is a critical step in the catalytic mechanism of copper amine oxidases. doi.org The binding of tranylcypromine appears to interfere with this process, leading to inhibition. The high affinity of tranylcypromine for the active site is demonstrated by the fact that it can be displaced by a substrate or a substrate analogue. nih.gov

Other Enzymatic and Receptor-Mediated Interactions

Beyond its well-established role as a monoamine oxidase inhibitor, this compound engages in a variety of other enzymatic and receptor-mediated interactions.

Inhibition of Copper-Containing Amine Oxidases

Studies have investigated the inhibitory effects of tranylcypromine on a range of copper-containing amine oxidases from different sources, including mammalian, plant, bacterial, and fungal enzymes. nih.gov The research examined its impact on human kidney diamine oxidase (HKAO), bovine plasma amine oxidase (BPAO), equine plasma amine oxidase (EPAO), pea seedling amine oxidase (PSAO), Arthrobacter globiformis amine oxidase (AGAO), and Pichia pastoris lysyl oxidase (PPLO). nih.gov

Significant inhibition was observed only for BPAO, EPAO, and AGAO when incubated with varying concentrations of tranylcypromine. nih.gov Notably, the lack of inhibition of HKAO suggests that the adverse effects sometimes seen in patients are not likely due to the inhibition of diamine oxidase. nih.gov The differing responses among these enzymes highlight the structural differences in their active sites, which influence their reactivity with inhibitors like tranylcypromine. nih.gov

Modulation of Dopamine D3 Receptors by Structural Derivatives

While tranylcypromine itself has a low affinity for the dopamine D3 receptor, with a reported Ki value of 12.8 μM for the rat D3 receptor, it has served as a foundational structure for the development of potent and selective D3 receptor antagonists. nih.govacs.org Through medicinal chemistry efforts, structural derivatives of tranylcypromine have been synthesized that exhibit significantly enhanced affinity and selectivity for the D3 receptor. nih.govacs.org

For example, the derivative designated as (1R,2S)-11 (also known as CJ-1882) demonstrates Ki values of 2.7 nM and 2.8 nM for the rat and human dopamine D3 receptors, respectively. nih.govacs.org This represents a substantial increase in potency compared to the parent compound. Furthermore, this derivative shows high selectivity over the dopamine D2 receptor, with a greater than 10,000-fold selectivity for the rat D3 receptor and a 223-fold selectivity for the human D3 receptor. nih.govacs.org Functional assays have confirmed that this compound acts as a potent and competitive antagonist at the human D3 receptor. nih.govacs.org

Table 1: Binding Affinities of Tranylcypromine and its Derivative at Dopamine Receptors

| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |

| Tranylcypromine | Rat D3 | 12,800 | 4-fold (over rat D2) |

| (1R,2S)-11 (CJ-1882) | Rat D3 | 2.7 | >10,000-fold (over rat D2) |

| (1R,2S)-11 (CJ-1882) | Human D3 | 2.8 | 223-fold (over human D2) |

Data sourced from multiple preclinical studies. nih.govacs.org

GABA Transaminase (GABA-T) Inhibition and Associated Neurochemical Research

Research has explored the effects of tranylcypromine in the context of GABAergic neurotransmission, particularly in relation to the enzyme GABA transaminase (GABA-T). nih.govwikipedia.org GABA-T is responsible for the breakdown of the inhibitory neurotransmitter GABA. nih.gov While tranylcypromine itself is not a direct inhibitor of GABA-T, it has been used in research to investigate the metabolic pathways of other drugs that do affect GABA levels. nih.gov For instance, pretreatment with tranylcypromine can prevent the elevation of brain GABA levels caused by the drug phenelzine (B1198762). nih.gov This finding suggests that a metabolite of phenelzine, formed by the action of MAO, is responsible for the GABA-elevating effect, likely through the inhibition of GABA-T. nih.gov These studies underscore the intricate interplay between different neurotransmitter systems and the enzymes that regulate them.

Prostacyclin Synthase Inhibition Studies

The potential for tranylcypromine to inhibit prostacyclin synthase has been a subject of investigation, particularly in the context of its cardiovascular effects. nih.govnih.gov Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. wikipedia.org Some early reports suggested that tranylcypromine could inhibit prostacyclin synthesis, which was hypothesized to contribute to hypertensive crises observed in some patients. nih.gov However, subsequent preclinical studies have challenged this notion. nih.govnih.gov

In a study using a pregnant sheep model, direct intra-arterial infusions of tranylcypromine led to dose-dependent decreases in uterine blood flow and increases in blood pressure. nih.gov However, these hemodynamic changes were not associated with a reduction in the uterine production of the prostacyclin metabolite 6-keto-PGF1α. nih.gov Another study found that concentrations of tranylcypromine that significantly elevated mean systemic pressure had no inhibitory effect on PGI2 production by arteries. nih.gov These findings suggest that the pressor effects of tranylcypromine are not mediated through the inhibition of vascular prostacyclin synthesis. nih.govnih.gov

Interactions with I2-type Binding Sites

(+)-Tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor, also interacts with I₂-type imidazoline (B1206853) binding sites, a distinct class of proteins that are not adrenergic receptors. These sites are notably abundant in the central nervous system and are structurally associated with MAO, which complicates the interpretation of ligand binding data. Research into the precise nature of tranylcypromine's engagement with I₂ sites, particularly the stereospecific contributions of its enantiomers, is ongoing, with much of the existing data derived from studies using the racemic mixture.

Research Findings

The interaction of tranylcypromine with I₂-imidazoline sites is complex and appears to be modulated by the functional state of MAO. An I₂ binding site has been identified directly on the MAO protein, separate from the enzyme's catalytic active site. nih.gov This relationship is highlighted by studies using the I₂-selective radioligand [³H]2-(2-benzofuranyl)-2-imidazoline ([³H]2-BFI).

In-vivo studies in rats using racemic tranylcypromine have demonstrated dynamic, duration-dependent effects on I₂ binding. A single, acute administration of tranylcypromine was found to significantly elevate the specific binding of [³H]2-BFI in several brain regions known for a high density of I₂ sites, including the arcuate nucleus, interpeduncular nucleus, pineal gland, and area postrema. nih.gov Conversely, chronic treatment over five days resulted in a significant reduction of [³H]2-BFI binding in these same areas. nih.gov These findings suggest that the initial interaction and subsequent regulatory changes at the I₂ binding site are influenced by the continued presence of the inhibitor.

Investigations using human brain tissue have revealed that racemic tranylcypromine can markedly potentiate the binding of [³H]2-BFI. This enhancement is dose-dependent, reaching its maximum effect at a concentration of 300 nM. This potentiation effect is intrinsically linked to MAO, as the pre-incubation of tissue with pargyline, another MAO inhibitor, abolishes the tranylcypromine-induced increase in [³H]2-BFI binding.

While these studies provide critical insight into the relationship between tranylcypromine, MAO, and I₂ binding sites, they predominantly utilize the racemic compound. Specific data delineating the binding affinity or functional effects of solely the (+)-tranylcypromine enantiomer at I₂ sites are not extensively detailed in the current body of scientific literature. The known stereoselectivity of tranylcypromine enantiomers in their inhibition of MAO-A and MAO-B, as well as other enzymes like Lysine-Specific Demethylase 1 (LSD1), underscores the scientific importance of dissecting their individual contributions to I₂ site interactions. nih.gov However, direct comparative studies measuring the binding affinities (such as Kᵢ or IC₅₀ values) of (+)-tranylcypromine versus (-)-tranylcypromine at I₂ sites are not prominently available.

Table 1: Effects of Racemic Tranylcypromine on [³H]2-BFI Binding to I₂ Imidazoline Sites

| Study Type | Tissue/Model | Duration | Effect on [³H]2-BFI Binding | Reference |

|---|---|---|---|---|

| In Vivo | Rat Brain | Acute (single dose) | Significant increase in specific regions | nih.gov |

| In Vivo | Rat Brain | Chronic (5 days) | Significant decrease in specific regions | nih.gov |

Metabolic Transformations and Biotransformation Research

Identified Metabolic Pathways and Metabolite Profiling

The metabolism of tranylcypromine (B92988) proceeds through several routes, leading to the formation of various metabolites. nih.govnih.gov Animal studies have been instrumental in identifying these pathways and have shown that TCP undergoes Phase I metabolism to produce compounds such as p-hydroxytranylcypromine, N-acetyltranylcypromine, and N-acetyl-p-hydroxytranylcypromine. researchgate.net Some of these metabolites exhibit weak monoamine oxidase (MAO) inhibitor activity. researchgate.net

Phase I Metabolic Transformations

Phase I metabolism of drugs typically involves the introduction or exposure of polar functional groups through oxidation, reduction, or hydrolysis, making the compounds more water-soluble and easier to excrete. drughunter.comyoutube.com For tranylcypromine, the principal Phase I transformations are ring hydroxylation and N-acetylation. nih.govnih.gov There has been considerable debate regarding its potential metabolism to amphetamine, but most studies indicate this does not happen. nih.govnih.gov

Key Phase I metabolic reactions for tranylcypromine include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, primarily at the para position, to form 4-hydroxytranylcypromine (B217116). researchgate.net

N-Acetylation: The addition of an acetyl group to the primary amine, resulting in N-acetyltranylcypromine. researchgate.net

Structure and Enzyme Inhibitory Activity of Key Metabolites

The main metabolites of tranylcypromine, 4-hydroxytranylcypromine and N-acetyltranylcypromine, have been studied for their own pharmacological activity. wikipedia.org

4-hydroxytranylcypromine:

Structure: This metabolite is formed by the hydroxylation of the phenyl ring of tranylcypromine.

Enzyme Inhibitory Activity: Preliminary studies have shown that p-hydroxytranylcypromine retains MAO-inhibiting properties, although it is weaker than the parent compound. researchgate.net It demonstrates a slight preference for inhibiting MAO-A over MAO-B. researchgate.net

N-acetyltranylcypromine:

Structure: This metabolite results from the acetylation of the amino group of tranylcypromine.

Enzyme Inhibitory Activity: Similar to 4-hydroxytranylcypromine, N-acetyltranylcypromine is also a weaker MAO inhibitor than tranylcypromine. researchgate.net It also shows a slight preference for inhibiting MAO-A. researchgate.net

More recently, N-acetyl-p-hydroxytranylcypromine has also been identified as a metabolite of TCP. researchgate.net

Role of Specific CYP Enzymes in Biotransformation Pathways

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of many drugs. researchgate.net Research has focused on identifying which specific CYP enzymes are involved in the biotransformation of tranylcypromine and which are inhibited by it.

CYP2A6: Tranylcypromine is a potent and selective inhibitor of CYP2A6 at therapeutic concentrations. researchgate.netwikipedia.orgresearchgate.net Studies using cDNA-expressing microsomes showed that tranylcypromine inhibited CYP2A6 with a high potency (Ki = 0.08 μM), which was 60- to 5000-fold greater than its inhibition of other P450s. nih.gov The R-(+)-isomer of tranylcypromine is a particularly potent competitive inhibitor of CYP2A6-mediated nicotine (B1678760) metabolism. nih.gov

CYP2C19: Tranylcypromine acts as a competitive inhibitor of CYP2C19 with a Ki of 32 μM. nih.govnih.gov While this inhibition is not typically considered clinically significant at standard doses, it could become relevant in individuals who are poor metabolizers of CYP2C19 substrates or at high doses of tranylcypromine. nih.govnih.govnih.gov

CYP2C9: Tranylcypromine is a noncompetitive inhibitor of CYP2C9 with a Ki of 56 μM. nih.govnih.gov

CYP2D6: Tranylcypromine is a competitive inhibitor of CYP2D6, but with a much higher Ki of 367 μM, suggesting a weaker inhibitory effect compared to other CYPs. nih.govnih.gov

While tranylcypromine inhibits several CYP enzymes, only the inhibition of CYP2A6 is considered potentially significant at typical therapeutic doses. researchgate.netresearchgate.net However, there is limited information on how co-administered drugs might affect plasma concentrations of TCP. researchgate.netresearchgate.net

Preclinical Metabolic Studies

Preclinical studies using various models are essential for elucidating the metabolic fate of a drug before human trials.

In vitro Systems: In vitro metabolic stability studies are widely used in drug discovery to predict in vivo clearance and guide drug design. wuxiapptec.com For tranylcypromine, in vitro studies using cDNA-expressed human CYP enzymes and human liver microsomes have been crucial in determining its inhibitory effects on specific CYP isoforms. nih.govnih.gov These systems allow for the investigation of specific metabolic pathways and enzyme kinetics in a controlled environment. wuxiapptec.comnih.gov

Fungal Models: Microbial biotransformation, using fungi, can be a valuable tool to mimic and predict mammalian drug metabolism. nih.gov In the case of tranylcypromine, studies with the fungus Cunninghamella echinulata have been conducted. researchgate.net These studies reported N-acetyl-TCP and N,O-diacetyl-p-hydroxy-TCP as major metabolites, providing further insight into the potential metabolic pathways of tranylcypromine. researchgate.net

Preclinical Pharmacological and Neurobiological Research

Neurochemical Modulatory Effects in Experimental Models

Preclinical studies have extensively investigated the neurochemical alterations induced by (+)-Tranylcypromine Hydrochloride, revealing its profound impact on neurotransmitter systems.

As a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), this compound fundamentally alters the levels of several key neurochemicals. patsnap.com By blocking these enzymes, it prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the brain. patsnap.comnih.gov

Research in rat models has demonstrated that administration of tranylcypromine (B92988) leads to a significant increase in brain concentrations of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govnih.gov This elevation of classical neurotransmitters is a cornerstone of its pharmacological action. drugbank.com

Furthermore, tranylcypromine administration dramatically increases the levels of "trace amines" in the brain. nih.govgeneesmiddeleninformatiebank.nl Studies in rats have shown substantial increases in 2-phenylethylamine (PEA) and tryptamine (B22526) in the diencephalon and hippocampus following tranylcypromine treatment. nih.gov The effects on m-tyramine (B1210026) and p-tyramine were observed to be less pronounced. nih.gov This elevation of trace amines is a direct consequence of MAO inhibition. geneesmiddeleninformatiebank.nl In addition to its primary MAO-inhibiting activity, tranylcypromine also demonstrates an ability to block the reuptake of catecholamines and serotonin, further contributing to increased synaptic availability of these neurotransmitters. nih.gov

A comparative study with a fluorinated analog, 4-fluorotranylcypromine, revealed that while both compounds effectively inhibited MAO ex vivo, they produced different concentration changes of 2-phenylethylamine, tryptamine, norepinephrine, dopamine, and 5-hydroxytryptamine in the brain at various time points. nih.gov

Table 1: Effects of Tranylcypromine on Neurotransmitter and Trace Amine Levels in Rat Brain

| Neurochemical | Effect | Brain Region(s) Studied | Reference |

|---|---|---|---|

| Serotonin | Increased | Brain | nih.govnih.gov |

| Norepinephrine | Increased | Brain | nih.govnih.gov |

| Dopamine | Increased | Brain | nih.govnih.gov |

| 2-phenylethylamine | Increased | Diencephalon, Hippocampus | nih.govnih.gov |

| Tryptamine | Increased | Diencephalon, Hippocampus | nih.govnih.gov |

| m-tyramine | Less pronounced increase | Diencephalon, Hippocampus | nih.gov |

| p-tyramine | Less pronounced increase | Diencephalon, Hippocampus | nih.gov |

The neurochemical effects of this compound extend to the regulation of amino acids. Research has indicated that the administration of the serotonin precursor, tryptophan, in conjunction with tranylcypromine treatment, can enhance serotonin function. nih.gov Furthermore, tranylcypromine is known to inhibit the release of arachidonic acid from bradykinin-stimulated endothelial cells. geneesmiddeleninformatiebank.nl

Neuroplasticity and Neurotrophic Factor Modulation Research

This compound has been shown to influence neuroplasticity, a process critical for brain function and adaptation. This is partly achieved through its modulation of key neurotrophic factors and related signaling pathways.

Chronic administration of tranylcypromine has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the brain. nih.gov Specifically, studies in rats have shown that chronic treatment with tranylcypromine significantly increases BDNF levels in the frontal cortex. nih.gov Research also indicates that chronic, but not acute, treatment with various antidepressants, including tranylcypromine, significantly increases BDNF mRNA in the hippocampus. researchgate.net This effect is considered a key component of the long-term therapeutic actions of antidepressants. researchgate.net

The transcription factor Cyclic AMP Response Element Binding Protein (CREB) is another target of antidepressant action. Long-term antidepressant treatments have been associated with increased expression and sustained activation of CREB. nih.gov However, a study investigating the effects of chronic tranylcypromine administration in rats found no significant changes in the expression of CREB or its phosphorylated form (p-CREB) in the frontal cortex, hippocampus, striatum, or cerebellum, despite observing an increase in BDNF levels in the frontal cortex. nih.gov This suggests that the upregulation of BDNF by tranylcypromine may occur through CREB-independent mechanisms in certain brain regions.

Investigations into Neuroinflammatory Responses in Preclinical Models

Recent preclinical research has explored the role of this compound in modulating neuroinflammatory processes.

In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, tranylcypromine was found to significantly reduce microglial activation and the levels of proinflammatory cytokines. nih.govnih.gov In vitro studies using BV2 microglial cells showed that tranylcypromine selectively altered LPS-induced proinflammatory cytokine levels and modulated the TLR4/ERK/STAT3 signaling pathway. nih.govnih.gov Furthermore, in a mouse model of Alzheimer's disease (5xFAD), tranylcypromine injection significantly decreased microglial activation associated with amyloid-beta (Aβ). nih.govnih.gov These findings suggest that tranylcypromine can suppress neuroinflammatory responses induced by both LPS and Aβ. nih.govnih.gov The mechanism appears to involve the modulation of signaling pathways such as TLR4/ERK/STAT3 and the suppression of nuclear p-NF-κB levels in microglial cells. nih.gov

Table 2: Effects of Tranylcypromine on Neuroinflammatory Markers in Preclinical Models

| Model | Marker | Effect | Reference |

|---|---|---|---|

| LPS-injected wild-type mice | Microglial activation | Reduced | nih.govnih.gov |

| LPS-injected wild-type mice | Proinflammatory cytokines | Reduced | nih.govnih.gov |

| 5xFAD mice | Microglial activation | Reduced | nih.govnih.gov |

| BV2 microglial cells (LPS-stimulated) | Proinflammatory cytokines | Altered | nih.govnih.gov |

| BV2 microglial cells (LPS-stimulated) | Nuclear p-NF-κB levels | Suppressed | nih.gov |

Modulation of Microglial Activation and Proinflammatory Cytokines

This compound has demonstrated a capacity to modulate the activation of microglia, the resident immune cells of the central nervous system. In response to pathological stimuli, such as injury or infection, microglia can adopt a proinflammatory phenotype, releasing cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov While this response is a critical defense mechanism, chronic activation and sustained release of these proinflammatory mediators can be neurotoxic and contribute to the progression of neurodegenerative disorders. nih.govfrontiersin.org

Studies have shown that tranylcypromine can prevent cellular changes associated with microglial activation and the subsequent production of inflammatory and oxidative stress molecules following exposure to lipopolysaccharide (LPS), a potent immune stimulator. nih.gov Specifically, in vitro treatment with tranylcypromine has been found to inhibit the LPS-induced production of IL-1β and IL-6. nih.gov Furthermore, in a mouse model of Alzheimer's disease, tranylcypromine administration significantly reduced microglial activation. researchgate.net This suggests that this compound may exert a dampening effect on neuroinflammatory processes by controlling microglial activity and the release of key proinflammatory cytokines.

| Effect of Tranylcypromine on Microglia and Proinflammatory Cytokines | Model | Key Findings | Reference |

| Prevention of microglial cellular changes and immune activation | In vitro and ex vivo LPS exposure | Tranylcypromine prevented microglial activation and oxidative stress production. | nih.gov |

| Inhibition of proinflammatory cytokine production | In vitro LPS-treated cells | Tranylcypromine prevented the production of IL-1β and IL-6. | nih.gov |

| Reduction of microglial activation | 5xFAD mouse model of Alzheimer's disease | Significantly decreased microglial activation. | researchgate.net |

Regulation of Intracellular Signaling Pathways (e.g., TLR4/ERK/STAT3)

The immunomodulatory effects of this compound appear to be mediated, at least in part, through its influence on specific intracellular signaling pathways. Research has pointed to the regulation of the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) pathway as a key mechanism. nih.gov TLR4 is a receptor that recognizes pathogens and triggers inflammatory responses. nih.gov The ERK and STAT3 proteins are downstream signaling molecules that play crucial roles in cell proliferation, differentiation, and survival, as well as in the inflammatory response. nih.govnih.gov

Studies have shown that tranylcypromine can regulate this TLR4/ERK/STAT3 signaling cascade to decrease the levels of proinflammatory cytokines induced by LPS in microglial cells. nih.gov By intervening in this pathway, this compound can effectively temper the inflammatory response at a molecular level. This targeted regulation of intracellular signaling provides a mechanistic basis for its observed anti-inflammatory and neuroprotective properties.

Neuroprotection Studies in Experimental Disease Models

The potential of this compound as a neuroprotective agent has been explored in various experimental models of neurodegenerative diseases, with a particular focus on Parkinson's disease.

Preclinical Evidence in Parkinson's Disease Models

Comparative trials investigating the stereoisomers of tranylcypromine have suggested that the (+)-isomer, in particular, shows promise as an adjuvant therapy for Parkinson's disease. nih.govnih.gov These studies have indicated potential efficacy at low doses. nih.govnih.gov The neuroprotective properties of tranylcypromine in the context of Parkinson's disease may be linked to its ability to inhibit monoamine oxidase (MAO), similar to other MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815) which are used in Parkinson's treatment. wikipedia.org

Role in Neurodegenerative Processes and Oxidative Stress Mechanisms

Beyond its effects on microglia, this compound has been shown to directly protect neurons from toxicity. The catalytic activity of MAO enzymes produces hydrogen peroxide, a source of damaging reactive oxygen species (ROS), and contributes to oxidative stress. researchgate.net Oxidative stress is a common feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it contributes to neuronal damage. mdpi.com

By inhibiting MAO, tranylcypromine can reduce the production of ROS, thereby mitigating oxidative stress. researchgate.net Studies have demonstrated that tranylcypromine protects cortical neurons from damage induced by amyloid-β oligomers, which are implicated in Alzheimer's disease. researchgate.netnih.gov This neuroprotective effect is concentration-dependent. researchgate.netnih.gov Furthermore, tranylcypromine and its derivatives have been shown to interfere with the early stages of amyloid-β aggregation, a key pathological process in Alzheimer's disease. nih.gov

| Neuroprotective Effects of Tranylcypromine | Model | Key Findings | Reference |

| Protection against Aβ-induced toxicity | Primary cortical neurons | Tranylcypromine significantly prevented neuronal death induced by Aβ oligomers. | researchgate.netnih.gov |

| Influence on Aβ aggregation | Thioflavin-T fluorescence assay | Influenced the early events of the Aβ aggregation process. | nih.gov |

| Reduction of oxidative stress | General mechanism of MAO inhibitors | Inhibition of MAO reduces the production of hydrogen peroxide, a source of oxidative stress. | researchgate.net |

Behavioral Phenotyping and Correlative Neurochemical Studies in Animal Models

Investigations in animal models have sought to characterize the behavioral effects of this compound and link them to underlying neurochemical changes. In one study, the antidepressant-like activity of the (+) and (-) isomers of tranylcypromine was compared in a rat model. nih.gov

Structure Activity Relationship Sar and Rational Compound Design

Elucidation of SAR for Monoamine Oxidase Inhibition

(+)-Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 2.3 µM and 0.95 µM, respectively abcam.com. The primary amine and the cyclopropane (B1198618) ring are crucial for its inhibitory activity, which involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme.

Early SAR studies focused on modifications of the phenyl ring to enhance potency and selectivity. It was discovered that substitution at the 4-position of the phenyl ring could significantly influence the inhibitory profile. For instance, the introduction of a fluorine or a methoxy (B1213986) group at this position was found to increase the inhibitory potency against both MAO-A and MAO-B compared to the parent compound, tranylcypromine (B92988). Specifically, 4-fluorotranylcypromine and 4-methoxytranylcypromine demonstrated greater inhibition of MAO-A than tranylcypromine itself. nih.gov In long-term studies, 4-fluorotranylcypromine showed a slightly stronger inhibitory effect on MAO-B. nih.gov These findings suggest that the electronic properties and steric bulk of the substituent at the 4-position play a key role in modulating the interaction with the active site of the MAO isoforms.

| Compound | Target | IC50 (µM) |

| (+)-Tranylcypromine | MAO-A | 2.3 abcam.com |

| (+)-Tranylcypromine | MAO-B | 0.95 abcam.com |

| 4-Fluorotranylcypromine | MAO-A & MAO-B | More potent than Tranylcypromine nih.gov |

| 4-Methoxytranylcypromine | MAO-A & MAO-B | More potent than Tranylcypromine nih.gov |

SAR Studies for Lysine-Specific Demethylase 1 (LSD1) Inhibitors

The discovery that tranylcypromine inhibits lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme involved in histone demethylation, has opened new avenues for its therapeutic application, particularly in oncology. wikipedia.org This has spurred extensive efforts to develop tranylcypromine analogs with enhanced potency and selectivity for LSD1 over the MAOs.

A primary strategy in the development of LSD1 inhibitors has been the modification of the primary amine of the tranylcypromine scaffold. The introduction of various substituents at this position has been shown to significantly impact LSD1 inhibitory activity and selectivity. Researchers have synthesized series of N-substituted tranylcypromine derivatives, incorporating diverse chemical moieties to explore the chemical space around the catalytic site of LSD1. nih.govresearchgate.net For example, the synthesis of derivatives with a (4-methylpiperazin-1-yl)ethanone substituent on the cyclopropylamine (B47189) led to the identification of potent LSD1 inhibitors. nih.gov

The nature of the N-substituent is a critical determinant of both potency and selectivity for LSD1. By systematically varying the substituents, researchers have been able to modulate the interaction with the enzyme's active site. For instance, certain derivatives have been shown to be over 100-fold more potent as LSD1 inhibitors than the parent tranylcypromine. acs.org

A key finding has been that the introduction of a basic amine function in the N-substituent can confer selectivity for LSD1 over MAO-A and MAO-B. researchgate.net For example, compound 29b from one study displayed an impressive IC50 of 11 nM against LSD1 and exhibited good selectivity over MAO-B. nih.gov Similarly, another compound, 7 , was identified as a potent dual inhibitor of LSD1 and histone deacetylases (HDACs), with an IC50 of 1.20 µM for LSD1. nih.gov These studies highlight the potential to fine-tune the pharmacological profile of tranylcypromine-based compounds through rational design of the N-substituent.

| Compound | LSD1 IC50 | MAO-B Inhibition | Reference |

| Tranylcypromine | < 2 µM | - | wikipedia.org |

| Compound 7 | 1.20 µM | - | nih.gov |

| Compound 13a | 1-2 µM | - | acs.org |

| Compound 13b | 1-2 µM | - | acs.org |

| Compound 14e | 1-2 µM | - | acs.org |

| Compound 26b | 17 nM | Good selectivity | nih.gov |

| Compound 29b | 11 nM | Good selectivity | nih.gov |

Development of Dopamine (B1211576) D3 Receptor Antagonists from Tranylcypromine Scaffold

Intriguingly, the tranylcypromine scaffold has also been successfully utilized as a starting point for the development of potent and selective antagonists for the dopamine D3 receptor, a target implicated in substance abuse and other neuropsychiatric disorders. While tranylcypromine itself displays only weak affinity for the D3 receptor (Ki = 12.8 µM), strategic modifications have led to the discovery of highly potent and selective ligands. acs.orgnih.gov

A key modification involved the addition of a propyl group to the primary amine of tranylcypromine, which improved both D3 receptor affinity and selectivity over the D2 receptor. acs.org Further elaboration by introducing a cis-hydroxycyclobutylnaphthamide moiety resulted in a series of exceptionally potent and selective D3 antagonists. The lead compound from this series, (1R,2S)-11 , exhibited a Ki of 2.7 nM for the rat D3 receptor and over 10,000-fold selectivity versus the rat D2 receptor. acs.orgnih.gov This work demonstrates the remarkable versatility of the tranylcypromine scaffold, allowing for its transformation from an enzyme inhibitor to a high-affinity G-protein coupled receptor (GPCR) antagonist through rational, structure-guided design.

| Compound | D3 Receptor Ki (nM) | D2 Receptor Selectivity (fold) | Reference |

| Tranylcypromine | 12,800 | 4 | acs.orgnih.gov |

| (1S,2R)-9 | 1,200 | ~80 | acs.org |

| (1R,2S)-9 | 1,200 | ~80 | acs.org |

| (1R,2S)-11 | 2.7 (rat), 2.8 (human) | >10,000 (rat), 223 (human) | acs.orgnih.gov |

Computational Chemistry and Molecular Modeling Approaches in Ligand Design

Computational chemistry and molecular modeling have played an increasingly important role in the rational design of ligands based on the (+)-Tranylcypromine Hydrochloride scaffold. These in silico techniques provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the synthesis of more potent and selective compounds.

Docking simulations have been employed to predict the binding modes of tranylcypromine analogs within the active sites of their target enzymes. For instance, docking studies have been used to visualize how tranylcypromine derivatives can be accommodated within the active sites of LSD1 and HDAC2, providing a structural basis for their dual inhibitory activity. nih.gov

Molecular dynamics (MD) simulations have been utilized to explore the dynamic behavior of the ligand-protein complexes and to understand the structural changes induced by ligand binding. In one study, docking and molecular dynamics were used to investigate the binding of an imidazoline (B1206853) ligand to MAO-B that had been modified by tranylcypromine. uiuc.edu The simulations revealed that the entrance cavity of MAO-B becomes smaller and less flexible after modification by tranylcypromine, which may explain the increased affinity for certain ligands. uiuc.edu These computational approaches are powerful tools that complement experimental SAR studies, enabling a more detailed understanding of the molecular determinants of ligand recognition and facilitating the design of next-generation inhibitors and antagonists.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For (+)-tranylcypromine, a non-selective and irreversible inhibitor of both MAO-A and MAO-B, its pharmacophore defines the critical characteristics required for binding to and inhibiting these enzymes. wikipedia.orgdrugbank.com

Through extensive research, a general pharmacophore model for MAO inhibitors has emerged, which also applies to the specific case of (+)-tranylcypromine. This model typically comprises several key features:

A hydrophobic region: This is often an aromatic ring that engages in hydrophobic interactions within the active site of the MAO enzyme. In (+)-tranylcypromine, the phenyl group fulfills this role.

A hydrogen bond acceptor/donor: These features are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, thereby anchoring the inhibitor.

A positively ionizable center: The primary amine group of (+)-tranylcypromine is protonated at physiological pH, forming a positively charged center that interacts with negatively charged residues or the flavin adenine dinucleotide (FAD) cofactor within the MAO active site.

More detailed three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on structurally related compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have provided further insights. mdpi.com These studies have highlighted the significant roles of steric, electrostatic, and hydrophobic fields in the binding affinity of these inhibitors to their target receptors. For instance, a 3D-QSAR study on a series of PCPMA derivatives revealed strong correlations between the steric and hydrophobic properties of the molecules and their biological activity, yielding high squared correlation coefficients (r²) of 0.981 and cross-validated correlation coefficients (q²) of 0.607. mdpi.com

While a universally accepted, high-resolution pharmacophore model with precise geometric constraints specifically for (+)-tranylcypromine remains an area of active investigation, the available data allows for the construction of a hypothetical model. This model would feature a hydrophobic aromatic center, a positively ionizable amine, and specific spatial relationships between these features that dictate the molecule's orientation and binding affinity within the active sites of MAO-A and MAO-B.

The development of such pharmacophore models is instrumental in the rational design of novel MAO inhibitors with improved potency and selectivity. By understanding the key molecular features required for inhibition, medicinal chemists can design new derivatives of (+)-tranylcypromine with modified properties, potentially leading to more effective therapeutic agents.

Detailed Research Findings

The inhibitory potency of (+)-tranylcypromine and its analogs against MAO-A and MAO-B provides critical data for refining pharmacophore models. The half-maximal inhibitory concentration (IC50) values are a standard measure of an inhibitor's effectiveness. For this compound, the IC50 values are reported to be 2.3 µM for MAO-A and 0.95 µM for MAO-B, indicating a slight preference for MAO-B. abcam.com

The following interactive data table summarizes the inhibitory activities of (+)-tranylcypromine and a synthesized probe molecule, providing a glimpse into the structure-activity relationships.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| (+)-Tranylcypromine | 2.3 | 0.95 |

| FBP2 (Tranylcypromine-derived probe) | 0.5 | 2.3 |

This table is based on data from referenced research. abcam.comscience.gov The FBP2 probe, which incorporates an alkyne handle for chemical proteomics, demonstrates how modifications to the core structure of tranylcypromine can alter its inhibitory profile. science.gov

The development of tranylcypromine derivatives has not been limited to MAO inhibition. Researchers have also explored its scaffold for inhibiting other enzymes, such as lysine-specific demethylase 1 (LSD1), which is a promising target in cancer therapy. nih.gov This diversification of research provides a broader understanding of the chemical space around the tranylcypromine core and can indirectly inform the design of more selective MAO inhibitors.

Advanced Research Methodologies and Analytical Techniques

Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research

Quantitative analysis of (+)-Tranylcypromine Hydrochloride and its metabolites from biological matrices is fundamental to pharmacokinetic research. High-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS), are the principal techniques employed for this purpose. japsonline.comijnc.ir

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become a "gold standard" for in-vivo drug analysis due to its high sensitivity, specificity, and accuracy. nih.gov Methods have been developed for the simultaneous determination of multiple antidepressants, including tranylcypromine (B92988), in human serum or whole blood. nih.govcuny.edu These methods often involve a simple protein precipitation or solid-phase extraction for sample preparation, followed by analysis on a C18 or biphenyl (B1667301) column. nih.govcuny.edusemanticscholar.org Such LC-MS/MS methods are validated according to regulatory guidelines to ensure specificity, linearity, accuracy, precision, and stability. nih.gov

Gas chromatography-mass spectrometry (GC-MS) also serves as a robust technique for tranylcypromine analysis. ijnc.ir For GC analysis, derivatization is often required to increase the volatility of the compound, a step that adds complexity but can yield high sensitivity and resolution. ijnc.ir

Below is a table summarizing various chromatographic methods used for tranylcypromine analysis.

| Technique | Matrix | Sample Preparation | Column | Detection | Key Findings | Reference |

| HPLC-MS/MS | Human Serum | Protein Precipitation | ZORBAX Eclipse Plus C18 | Tandem Mass Spectrometry | Simultaneous quantification of 23 antidepressants. | nih.gov |

| LC-MS/MS | Whole Blood | Solid-Phase Extraction | Kinetex Biphenyl | Tandem Mass Spectrometry | Quantification of 18 antidepressants with a LOQ of 2.5 ng/mL. | cuny.edu |

| RP-HPLC | Bulk Drug | N/A | Kinetex® C18 | UV at 220 nm | Stability-indicating method, separates drug from degradation products. | japsonline.com |

| GC-MS | Rat Brain | Trichloroacetylation | N/A | Mass Spectrometry | Simultaneous analysis of beta-phenylethylamine and tranylcypromine. | japsonline.com |

Enantiospecific Assays in Preclinical Pharmacological Investigations

Tranylcypromine is a chiral molecule, and its enantiomers, (+)-tranylcypromine and (-)-tranylcypromine, can exhibit distinct pharmacological activities. nih.govwvu.edu Therefore, enantiospecific assays are critical in preclinical research to accurately attribute biological effects to the correct stereoisomer. nih.govresearchgate.net The development of quantitative assays for individual enantiomers is a key requirement in drug development. shimadzu-webapp.eu

The primary challenge in chiral analysis is that enantiomers possess identical physical and chemical properties, requiring a chiral environment for separation. shimadzu-webapp.eu This is typically achieved using two main HPLC-based strategies:

Direct Separation: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. shimadzu-webapp.eunih.gov A high-performance liquid chromatographic method was developed for the direct resolution of tranylcypromine enantiomers using a Crownpak CR (+) column, which is a crown-ether-based chiral stationary phase. nih.gov

Indirect Separation: This approach involves pre-column derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column. nih.gov

These enantioselective methods are crucial for pharmacokinetic studies, as they can reveal differences in the absorption, distribution, metabolism, and excretion of the individual enantiomers. nih.gov For instance, one study monitoring the enantiomers in a patient's urine found that the concentration of (-)-S-TCP was significantly higher than the (+)-R-enantiomer. nih.gov

Biochemical and Biophysical Approaches for Enzyme Characterization (e.g., Crystallography)

Understanding the molecular interactions between (+)-tranylcypromine and its enzyme targets, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), is crucial for mechanism-of-action studies and drug design. nih.govnih.gov A variety of biochemical and biophysical techniques are employed for this purpose. caymanchem.comwaters.com

X-ray crystallography has been particularly insightful, providing atomic-level details of how tranylcypromine binds to its targets. nih.govnih.gov Crystallographic analyses have confirmed that tranylcypromine forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. nih.govnih.gov These structural studies have revealed an open cleft in the enzyme's active site, guiding the design of new tranylcypromine derivatives with improved inhibitory activity and selectivity. nih.gov

Biochemical inhibition assays are used to determine the potency and selectivity of (+)-tranylcypromine and its analogs. These assays measure the inhibitor's effect on the catalytic activity of the target enzyme, yielding parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). nih.gov Studies have shown that tranylcypromine derivatives can exhibit selectivity for LSD1 over MAO-A and MAO-B. nih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA) provide further characterization of the binding event. caymanchem.comwaters.com

ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS). waters.com

TSA , also known as Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding, which is an indicator of binding and stabilization. caymanchem.comfrontiersin.org

The table below summarizes the key enzymes targeted by (+)-Tranylcypromine and the techniques used for characterization.

| Enzyme Target | Family | Characterization Technique | Key Finding | Reference |

| LSD1/KDM1A | Flavoenzyme, Histone Demethylase | X-ray Crystallography | Confirmed covalent bond formation between tranylcypromine and the FAD cofactor. | nih.govnih.gov |

| MAO-A/B | Flavoenzyme, Monoamine Oxidase | Biochemical Inhibition Assays | Tranylcypromine is an irreversible, non-selective inhibitor. | tocris.comdrugbank.com |